5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a cyano group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine carboxamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanide salts like sodium cyanide or potassium cyanide.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide: Unique due to the presence of chloro, cyano, and trifluoromethyl groups.
5-Chloro-N-[cyano-[2-(fluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
5-Chloro-N-[cyano-[2-(methyl)phenyl]methyl]pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
5-chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-10-6-20-7-21-12(10)13(23)22-11(5-19)8-3-1-2-4-9(8)14(16,17)18/h1-4,6-7,11H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNVQAMUOVZRFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=NC=NC=C2Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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